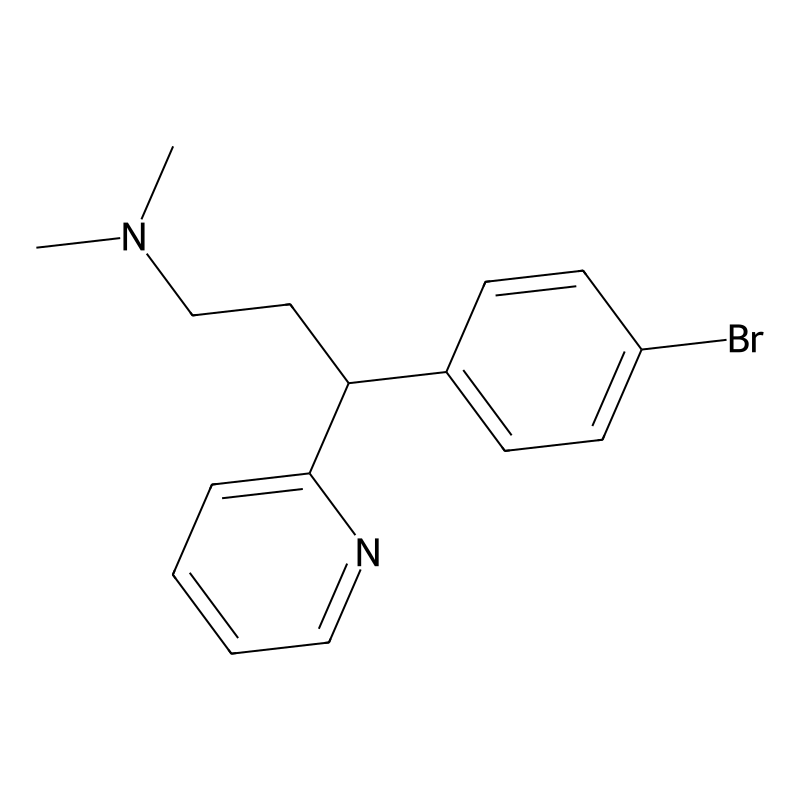

Brompheniramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/

SOL IN BENZENE /MALEATE/

Soluble in dilute acids

Synonyms

Canonical SMILES

Mechanism of Action in Allergic Rhinitis:

Brompheniramine is primarily studied for its antihistamine properties. It works by competitively blocking histamine H1 receptors, preventing histamine from binding and triggering allergic reactions. Histamine release, caused by allergens, leads to symptoms like runny nose, sneezing, and itchy eyes. Brompheniramine's ability to block these receptors effectively alleviates these symptoms in allergic rhinitis patients [].

Efficacy Studies:

Clinical trials have compared brompheniramine's efficacy to other antihistamines and placebo. Studies have shown it to be significantly more effective than placebo in reducing total symptom severity and nasal symptom severity in patients with allergic rhinitis [, ]. However, research also suggests that newer generation antihistamines might offer similar or better efficacy with fewer side effects [].

Safety and Side Effects Research:

While brompheniramine is generally considered safe, research focuses on potential adverse effects, particularly in specific populations. Studies have investigated its safety in children [] and potential interactions with other medications []. Additionally, research explores rare side effects like liver injury, although evidence suggests these occurrences are extremely uncommon [].

Ongoing Research:

Despite its established use, research on brompheniramine continues to explore its potential applications and limitations. Ongoing studies investigate its effectiveness in combination therapies with other medications for various conditions []. Additionally, research explores the pharmacological profile of brompheniramine to understand its potential for further development or repurposing [].

Brompheniramine is a first-generation antihistamine belonging to the propylamine class, commonly used to alleviate symptoms associated with allergic reactions, such as runny nose, itchy eyes, and sneezing. It operates primarily as an antagonist of the H1 histamine receptors, thereby blocking the effects of histamine—a key mediator in allergic responses. Its chemical formula is , and it has a molar mass of approximately 319.24 g/mol . The compound was patented in 1948 and entered medical use in 1955, being marketed under various brand names including Dimetapp and Bromfed .

Brompheniramine exhibits significant biological activity by blocking H1 histamine receptors, which mitigates allergic symptoms. Its anticholinergic properties contribute to side effects such as sedation, dry mouth, and blurred vision . The drug also interacts with muscarinic acetylcholine receptors, further influencing its pharmacological profile . It is classified among drugs with high anticholinergic activity, which raises concerns regarding long-term cognitive effects .

The synthesis of brompheniramine typically involves a multi-step organic reaction process. One common method includes:

- Formation of the Phenyl Ring: Starting materials undergo bromination to introduce bromine into the aromatic system.

- Alkylation: The brominated phenyl compound is then reacted with dimethylaminopropylamine to form the final product.

- Salt Formation: Brompheniramine is often administered as a maleate salt for improved solubility and stability.

This synthetic route highlights its structural similarity to other antihistamines like chlorpheniramine, differing only by the halogen substitution .

Brompheniramine is primarily used for:

- Allergy Relief: Treating symptoms of allergic rhinitis and hay fever.

- Cold Symptoms: Alleviating symptoms associated with common colds.

- Combination Formulations: Often included in multi-symptom cold medications alongside dextromethorphan and pseudoephedrine .

Its sedative properties also make it useful in some over-the-counter sleep aids.

Research indicates that brompheniramine interacts with various neurotransmitter systems due to its anticholinergic effects. It has been shown to influence platelet activation when compared with other antihistamines like chlorpheniramine and pheniramine . Studies have also examined its chiral properties and how these affect pharmacological activity, particularly regarding its enantiomers .

Brompheniramine shares structural and functional similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Chlorpheniramine | Contains chlorine instead of bromine | More commonly used; less sedating |

| Dextromethorphan | A cough suppressant | Not an antihistamine; different mechanism of action |

| Pheniramine | Similar structure | Less sedating than brompheniramine |

| Triprolidine | Different side chains | Longer duration of action |

Brompheniramine's unique feature lies in its moderate antimuscarinic activity compared to other first-generation antihistamines, contributing to its sedative effects while also causing more pronounced dry mouth and blurred vision .

Brompheniramine, chemically known as (R/S)-3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, belongs to the alkylamine class of antihistamines and has been in medical use since 1955 [6]. The historical synthesis of brompheniramine follows a two-step reaction pathway that involves alkylation and condensation reactions [1] [2].

The classical synthesis begins with pyridine as the starting material, which undergoes alkylation with 4-bromobenzylchloride to produce 2-(4-bromobenzyl)pyridine [1]. This initial alkylation reaction establishes the core structure by connecting the pyridine ring to the bromophenyl group [1] [3]. The reaction typically proceeds under basic conditions to facilitate the nucleophilic attack by the pyridine nitrogen on the benzyl carbon [1].

In the second step, the resulting 2-(4-bromobenzyl)pyridine intermediate undergoes further alkylation with 2-dimethylaminoethylchloride in the presence of sodium amide to yield brompheniramine [1] [6]. This reaction introduces the dimethylamino propyl side chain that is essential for the antihistaminic activity of the compound [1] [3]. The reaction sequence can be represented as follows:

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Alkylation | Pyridine + 4-bromobenzylchloride | 2-(4-bromobenzyl)pyridine |

| 2 | Alkylation | 2-(4-bromobenzyl)pyridine + 2-dimethylaminoethylchloride | Brompheniramine |

Historically, these reactions were carried out using conventional heating methods, often requiring extended reaction times and producing moderate yields [1] [6]. The synthesis of brompheniramine is analogous to that of chlorpheniramine, with the only difference being the halogen atom in the benzene ring (bromine instead of chlorine) [6] [7]. This similarity in structure has allowed for the adaptation of synthetic methods originally developed for chlorpheniramine to be applied to brompheniramine production [6].

The development of these synthetic pathways can be attributed to the work of Arvid Carlsson and his colleagues at the Swedish company Astra AB, who pioneered the synthesis of alkylamine antihistamines [6]. Their work established the foundation for the industrial production of brompheniramine that continues to be relevant today [6] [7].

Resolution Techniques for Optically Active Isomers

Brompheniramine contains a chiral center, resulting in the existence of two enantiomers: dextrobrompheniramine (d-brompheniramine) and levobrompheniramine (l-brompheniramine) [3] [6]. The separation of these enantiomers is crucial for pharmaceutical applications, as the dextrorotatory isomer (dexbrompheniramine) exhibits greater antihistaminic activity compared to the racemic mixture [3] [9].

Several resolution techniques have been developed for the separation of brompheniramine enantiomers, with varying degrees of efficiency and scalability [9] [10]. These methods can be broadly categorized into chromatographic techniques, crystallization-based methods, and enzymatic resolutions [9] [11].

One of the most established methods for industrial-scale resolution involves the use of chiral resolving agents, particularly 4-nitrotartranilic acid (PNTA) [3]. The process begins with the formation of diastereomeric salts by reacting racemic brompheniramine base with PNTA in methanol [3]. The resulting PNTA salt of dexbrompheniramine precipitates preferentially due to its lower solubility, allowing for separation by filtration [3]. The detailed procedure involves:

- Dissolution of PNTA in methanol at 60-65°C [3]

- Addition of racemic brompheniramine base with stirring at 60-65°C [3]

- Refluxing for 4-5 hours followed by cooling to 58-60°C [3]

- Filtration of the precipitated PNTA salt of dexbrompheniramine [3]

- Recovery of the salt with a yield of approximately 82%, with a specific optical rotation of +80 (c=5% in dimethylformamide) [3]

The resolution of the levorotatory isomer involves additional steps, including treatment with hydrochloric acid to recover PNTA, followed by basification and extraction with organic solvents [3] [10]. The recovered PNTA can be recycled for further resolution processes, enhancing the economic viability of the method [3].

More recent advances in chromatographic resolution techniques have provided alternative methods for the separation of brompheniramine enantiomers [9] [10]. High-speed countercurrent chromatography (HSCC) using cyclodextrin derivatives as chiral selectors has shown promising results [9]. Under optimized conditions using carboxymethyl-β-cyclodextrin at a concentration of 0.010 mol/L, pH 7.5, and temperature of 5°C, purities exceeding 99% for both enantiomers have been achieved, with recovery yields of 88% for (+)-brompheniramine and 85% for (-)-brompheniramine [9].

Capillary electrophoresis has also been employed for the separation of brompheniramine enantiomers, utilizing cyclodextrins as chiral selectors [10] [11]. Interestingly, opposite migration orders have been observed when using native β-cyclodextrin versus heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, providing insights into the chiral recognition mechanisms [10].

| Resolution Method | Chiral Selector/Agent | Conditions | Purity | Recovery |

|---|---|---|---|---|

| Crystallization | 4-Nitrotartranilic acid | Methanol, 60-65°C, 4-5h | Not specified | 82.27% |

| HSCC | Carboxymethyl-β-cyclodextrin | pH 7.5, 5°C, 0.010 mol/L | >99% | 85-88% |

| Capillary Electrophoresis | β-cyclodextrin/TM-β-cyclodextrin | Phosphate buffer, pH 3.50 | Not specified | Not specified |

These resolution techniques have enabled the production of dexbrompheniramine for pharmaceutical applications, highlighting the importance of stereochemistry in drug development and manufacturing [3] [9] [11].

Green Chemistry Approaches in Large-Scale Manufacturing

The pharmaceutical industry has increasingly embraced green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes for active pharmaceutical ingredients, including brompheniramine [21] [23]. These approaches aim to reduce waste generation, minimize energy consumption, and decrease the use of hazardous reagents and solvents [21].

Traditional synthesis methods for brompheniramine often involve multiple steps with low atom economy, hazardous reagents, and significant waste generation [1] [7]. Green chemistry approaches have focused on addressing these challenges through several innovative strategies [21] [23].

One significant advancement has been the development of more efficient catalytic systems for the alkylation reactions involved in brompheniramine synthesis [8] [21]. The use of ruthenium-based catalysts, such as [Ru(p-cymene)Cl2]2 combined with dppf (1,1'-bis(diphenylphosphino)ferrocene) and potassium carbonate, has shown promise for alkylation reactions similar to those used in brompheniramine synthesis [8]. These catalytic systems operate through a "borrowing hydrogen" mechanism, allowing for direct alkylation of amines with alcohols, producing water as the only byproduct and eliminating the need for alkyl halides [8] [21].

Solvent selection has also been a focus area for green chemistry approaches in brompheniramine manufacturing [7] [21]. Traditional syntheses often rely on environmentally problematic solvents such as dichloromethane or tetrahydrofuran [7]. Recent formulations have demonstrated that brompheniramine can be effectively produced and formulated without the use of alcoholic solvents, which were previously considered essential for solubilizing the active ingredients [7]. This advancement reduces both environmental impact and safety concerns associated with flammable solvents [7] [21].

Continuous flow chemistry represents another green chemistry approach being applied to brompheniramine production [21] [23]. This methodology offers several advantages over traditional batch processes, including:

- Improved heat and mass transfer, leading to better reaction control and safety [21]

- Reduced reaction times and increased productivity [21] [23]

- Smaller equipment footprint and reduced solvent usage [21]

- Enhanced ability to perform hazardous reactions safely [21] [23]

High-pressure chemistry (barochemistry) has emerged as a promising green synthesis method that could be applied to brompheniramine manufacturing [23]. Operating in the 2-20 kbar range, this approach can activate chemical reactions through mechanical compression force, potentially eliminating the need for harsh reagents or elevated temperatures [23]. While still in developmental stages for pharmaceutical applications, barochemistry offers significant potential for more sustainable large-scale production of compounds like brompheniramine [23].

The application of these green chemistry approaches to brompheniramine manufacturing has resulted in several measurable improvements:

| Green Chemistry Approach | Traditional Method | Green Method | Environmental Benefit |

|---|---|---|---|

| Catalytic Alkylation | Alkyl halides, strong bases | Ruthenium catalysts, alcohols | Reduced waste, elimination of halogenated reagents |

| Solvent Selection | Alcoholic solvents | Aqueous-based systems | Reduced VOC emissions, improved safety |

| Continuous Flow | Batch reactions | Flow chemistry | Energy efficiency, reduced solvent usage |

| High Pressure | Thermal activation | Mechanical activation | Lower energy consumption, fewer side reactions |

These green chemistry approaches not only reduce the environmental impact of brompheniramine production but also often result in economic benefits through improved yields, reduced waste disposal costs, and enhanced process safety [21] [23]. As regulatory pressures for sustainable manufacturing continue to increase, these approaches are likely to become standard practice in the pharmaceutical industry [21].

Purification Challenges and Chromatographic Optimization

The purification of brompheniramine presents several challenges due to its chemical properties and the presence of structurally similar impurities [15] [16]. As a hydrophobic basic compound with a tertiary amine group, brompheniramine exhibits strong retention and often poor peak shape on traditional reversed-phase chromatographic columns [16] [17]. These challenges necessitate the development of optimized purification strategies for both analytical and preparative purposes [15] [16].

One of the primary challenges in brompheniramine purification is the interaction between the basic nitrogen atoms in the molecule and residual silanol groups on silica-based chromatographic supports [16] [18]. This interaction leads to peak tailing and reduced separation efficiency [16]. Several approaches have been developed to address this challenge:

The use of specialized reversed-phase columns with low silanol activity, such as Newcrom R1, which provides improved peak shape for basic compounds like brompheniramine [17].

Implementation of mixed-mode chromatography columns that combine reversed-phase and ion-exchange mechanisms [16]. For example, the Heritage MA column, which incorporates anion-exchange and cation-exclusion properties, effectively shields silanol groups from interacting with the basic groups in brompheniramine, resulting in improved peak shape [16].

Optimization of mobile phase composition, particularly through the addition of ionic modifiers and pH adjustment [16] [18]. A typical mobile phase for brompheniramine analysis consists of acetonitrile, water, and an acidic modifier such as phosphoric acid or formic acid for mass spectrometry-compatible applications [16] [17].

The purification of brompheniramine from its counterions, particularly maleic acid in pharmaceutical formulations, presents another challenge [16]. Traditional methods often require separate analytical procedures for the drug and counterion [16]. However, mixed-mode chromatography approaches have enabled the simultaneous analysis of both components [16]. By adjusting the acetonitrile content, buffer pH, and buffer concentration, the elution order of brompheniramine and maleic acid can be controlled to achieve optimal separation [16].

For the isolation of brompheniramine enantiomers, specialized chromatographic techniques have been developed [9] [19]. Cation-selective exhaustive injection and sweeping (CSEI-sweeping) followed by cyclodextrin-modified electrokinetic chromatography (CDEKC) has shown remarkable sensitivity enhancement, with detection limits approximately 2400-fold lower than conventional injection methods [19]. This approach utilizes sulfated-β-cyclodextrin as a chiral selector in phosphate buffer at pH 3.5, with 10% acetonitrile as an organic modifier [19].

The optimization of chromatographic conditions for brompheniramine analysis has been extensively studied, with key parameters including:

| Parameter | Optimized Condition | Effect on Separation |

|---|---|---|

| Column Type | Mixed-mode (e.g., Heritage MA) | Improved peak shape, reduced tailing |

| Mobile Phase | ACN/water/phosphoric acid or formic acid | Enhanced resolution, MS compatibility |

| pH | 2.2-3.5 | Control of ionization state, improved peak shape |

| Temperature | 5-30°C | Affects selectivity, particularly for enantiomer separation |

| Buffer Concentration | 30-75 mM | Influences ion-exchange interactions |

For preparative purification of brompheniramine, scalable chromatographic methods have been developed that can be applied to the isolation of impurities and the production of high-purity material for pharmaceutical applications [17]. These methods are also suitable for pharmacokinetic studies and can be adapted for both analytical and preparative scales [17].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 4.06 (est)

Odor

Melting Point

pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Brompheniramine and dexbrompheniramine share the actions and uses of other antihistamines. Preparations containing brompheniramine maleate or dexbrompheniramine maleate in fixed combination with other agents (e.g., dextromethorphan, guaifenesin, phenylephrine, pseudoephedrine) are used for relief of rhinorrhea, sneezing, lacrimation, itching eyes, oronasopharyngeal itching, and/or other symptoms (e.g., nasal/sinus congestion, cough) associated with seasonal (e.g., hay fever) or perennial (nonseasonal) allergic rhinitis, nonallergic (vasomotor) rhinitis, other upper respiratory allergies, or the common cold. Combination preparations generally should only be used when symptoms amenable to each ingredient are present concurrently.

Mechanism of Action

H1 antagonists inhibit most of the effects of histamine on smooth muscles, especially the constriction of respiratory smooth muscle. /Histamine Antagonists: H1 Antagonists/

H1 antagonists strongly block the increased capillary permeability and formation of edema and wheal brought about by histamine. /Histamine Antagonists: H1 Antagonists/

Antihistamines competitively antagonize most of the smooth muscle stimulating actions of histamine on the H1-receptors of the GI tract, uterus, large blood vessels, and bronchial muscle. Contraction of the sphincter of Oddi and bile duct may be mediated in part by H1-receptors, and opiate-induced contraction of biliary smooth muscle has been antagonized by antihistamines. The drugs only are feebly antagonistic to bronchospasm induced by antigen-antibody reactions. Antihistamines also effectively antagonize the action of histamine that results in increased capillary permeability and the formation of edema. H1-receptor antagonists also suppress flare and pruritus that accompany the endogenous release of histamine. Antihistamines appear to act by blocking H1-receptor sites, thereby preventing the action of histamine on the cell; they do not chemically inactivate or physiologically antagonize histamine nor do they prevent the release of histamine. Antihistamines do not block the stimulating effect of histamine on gastric acid secretion, which is mediated by H2-receptors of the parietal cells. /Antihistamine drugs/

... Affinities of two commonly used over-the-counter antihistamines, brompheniramine and chlorpheniramine, as well as terfenadine in comparison with atropine at the five human muscarinic cholinergic receptor subtypes using CHO cells stably transfected with the individual subtypes /were evaluated/. Atropine was more potent than all three drugs at m1-m5 (p<0.01). No significant difference was observed between chlorpheniramine and brompheniramine. Atropine, brompheniramine, and chlorpheniramine could not discriminate between m1-m5. ...

Vapor Pressure

Pictograms

Irritant

Other CAS

980-71-2

Absorption Distribution and Excretion

Brompheniramine and dexbrompheniramine maleates appear to be well absorbed from the GI tract.

Distribution of brompheniramine into human body tissues and fluids has not been fully characterized, but the drug appears to be widely distributed. Following oral administration of a single dose of the drug in healthy adults, the apparent volume of distribution reportedly averaged 11.7 L/kg.

Following oral administration of a single 0.13-mg/kg dose of brompheniramine maleate in healthy, fasting adults in one study, peak serum brompheniramine concentrations of 7.7-15.7 ng/mL occurred within 2-5 hours; in most of these individuals, a second lower peak, possibly secondary to enterohepatic circulation, also was observed. The antihistamine effect of brompheniramine, as determined by suppression of the wheal and flare responses induced by intradermal administration of histamine, appears to be maximal within 3-9 hours after a single oral dose of the drug, but suppression of the flare response may persist for up to at least 48 hours; the antipruritic effect appears to be maximal within 9-24 hours.

Brompheniramine and its metabolites are excreted principally in urine. About 40% of an oral dose of brompheniramine is excreted in urine and about 2% in feces within 72 hours in healthy individuals. In healthy individuals, about 5-10% of an oral dose is excreted in urine as unchanged drug ... .

The pharmacokinetics and antihistaminic effect of brompheniramine in seven normal adults /were assessed/. The mean peak serum brompheniramine concentration of 11.6 +/- 3.0 ng/mL occurred at a mean time of 3.1 +/- 1.1 hr. The mean serum half-life value was 24.9 +/- 9.3 hr, the mean clearance rate was 6.0 +/- 2.3 mL/min/kg, and the mean volume of distribution was 11.7 +/- 3.1 L/kg. The mean wheal size was significantly suppressed (P less than or equal to 0.1) at 3, 6, and 9 hr after the brompheniramine dose when mean concentrations ranged from 10.2 +/- 2.9 to 7.0 +/- 2.2 ng/mL. Significant suppression (P less than or equal to 0.05) of mean flare size was found from 3 to 48 hr after the brompheniramine dose, when mean concentrations ranged from 10.2 +/- 2.9 to 2.5 +/- 0.6 nL/mL. The mean pruritus score was significantly suppressed at 9 and 12 hr (P less than or equal to 0.1) and at 24 hr (P less than or equal to 0.05). Brompheniramine had a long half-life and large volume of distribution in normal adults. It also had a prolonged antihistaminic effect in the skin as evidenced by suppression of the wheal and flare response to histamine and by suppression of pruritus.

Metabolism Metabolites

The metabolic and excretory fate of the drug has not been fully characterized. Brompheniramine undergoes N-dealkylation to form monodesmethylbrompheniramine and didesmethylbrompheniramine, and is metabolized to the propionic acid derivative, which is partially conjugated with glycine, and to other unidentified metabolites. Brompheniramine and its metabolites are excreted principally in urine. About 40% of an oral dose of brompheniramine is excreted in urine and about 2% in feces within 72 hours in healthy individuals. In healthy individuals, about 5-10% of an oral dose is excreted in urine as unchanged drug, 6-10% as monodesmethylbrompheniramine, 6-10% as didesmethylbrompheniramine, small amounts as the propionic acid derivative and its glycine conjugate, and the remainder as unidentified metabolites.

Associated Chemicals

Wikipedia

Drug Warnings

Overdosage and toxicity (including death) have been reported in children younger than 2 years of age receiving nonprescription (over-the-counter, OTC) preparations containing antihistamines, cough suppressants, expectorants, and nasal decongestants alone or in combination for relief of symptoms of upper respiratory tract infection. There is limited evidence of efficacy for these preparations in this age group, and appropriate dosages (i.e., approved by the US Food and Drug Administration (FDA)) for the symptomatic treatment of cold and cough have not been established. Therefore, FDA stated that nonprescription cough and cold preparations should not be used in children younger than 2 years of age; the agency continues to assess safety and efficacy of these preparations in older children. Meanwhile, because children 2-3 years of age also are at increased risk of overdosage and toxicity, some manufacturers of oral nonprescription cough and cold preparations recently have agreed to voluntarily revise the product labeling to state that such preparations should not be used in children younger than 4 years of age. Because FDA does not typically request removal of products with previous labeling from pharmacy shelves during a voluntary label change, some preparations will have the new recommendation ("do not use in children younger than 4 years of age"), while others will have the previous recommendation ("do not use in children younger than 2 years of age"). FDA recommends that parents and caregivers adhere to the dosage instructions and warnings on the product labeling that accompanies the preparation if administering to children and consult with their clinician about any concerns. Clinicians should ask caregivers about use of nonprescription cough and cold preparations to avoid overdosage.

Some patients, especially children, receiving antihistamines may experience paradoxical excitement characterized by restlessness, insomnia, tremors, euphoria, nervousness, delirium, palpitation, and even seizures. /Antihistamine drugs/

Adverse effects, which vary in incidence and severity with the individual drug, are caused by all antihistamines, although serious toxicity rarely occurs. Individual patients vary in their susceptibility to the adverse effects of these drugs, and such effects may disappear despite continued therapy. Geriatric patients may be particularly susceptible to dizziness, sedation, and hypotension. Most mild reactions may be relieved by a reduction in dosage or changing to another antihistamine. /Antihistamine drugs/

For more Drug Warnings (Complete) data for BROMPHENIRAMINE (17 total), please visit the HSDB record page.

Biological Half Life

In healthy adults, the half-life of brompheniramine reportedly ranges from 11.8-34.7 hours.

Use Classification

Methods of Manufacturing

ALPHA-(P-BROMOPHENYL)-2-PYRIDINE-ACETONITRILE IS CONVERTED TO ITS SODIUM DERIV.../WHICH/ IS...CONDENSED WITH 2-CHLORO-N,N-DIMETHYLETHYLAMINE. RESULTING NITRILE...CONVERTED TO ITS CORRESPONDING ACID.../&/ DECARBOXYLATED... MIXT /MADE/ ALKALINE, BROMPHENIRAMINE BASE...EXTRACTED & REACTED WITH...MALEIC ACID. /MALEATE/

Preparation from alpha-(p-bromophenyl)-alpha-(beta-dimethylaminoethyl)-2-pyridylacetonitrile: Sperber et al., US 2567245 (1951); US 2676964 (1954 to Schering).

General Manufacturing Information

Analytic Laboratory Methods

Analyte: brompheniramine maleate; procedure: gas-liquid chromatography /brompheniramine maleate/

Analyte: brompheniramine maleate; matrix: pharmaceutical preparation; procedure: high-pressure liquid chromatography /brompheniramine maleate/

Analyte: brompheniramine; matrix: pharmaceutical preparation (tablet), urine; procedure: high-performance liquid chromatography with chemiluminescence detection; limit of detection: 140 ng/mL

For more Analytic Laboratory Methods (Complete) data for BROMPHENIRAMINE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: brompheniramine; matrix: blood (plasma), urine; procedure: capillary zone electrophoresis with ultraviolet detection at 214 nm

Analyte: brompheniramine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 2 ng/mL

Analyte: brompheniramine; matrix: blood (plasma, whole); procedure: high-performance liquid chromatography with diode array detection and ultraviolet detection at 226 nm; limit of detection: <120 ng/mL

For more Clinical Laboratory Methods (Complete) data for BROMPHENIRAMINE (7 total), please visit the HSDB record page.

Storage Conditions

Interactions

Concurrent use of monoamine oxidase (MAO) inhibitors with antihistamines may prolong and intensify the anticholinergic and CNS depressant effects of antihistamines; concurrent use is not recommended. /Antihistamines/

Concurrent use /with alcohol or other CNS depression-producing medications/ may potentiate the CNS depressant effects of either these medications or antihistamines; also, concurrent use of maprotiline or tricyclic antidepressants may potentiate the anticholinergic effects of either antihistamines or these medications. /Antihistamines/

Anticholinergic effects may be potentiated when /anticholinergics or other medications with anticholinergic activity/ are used concurrently with antihistamines; patients should be advised to report occurrence of gastrointestinal problems promptly since paralytic ileus may occur with concurrent therapy. /Antihistamines/

For more Interactions (Complete) data for BROMPHENIRAMINE (6 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Determination of brompheniramine enantiomers in rat plasma by cation-selective exhaustive injection and sweeping cyclodextrin modified electrokinetic chromatography method

Yaqi Yao, Yu Zhao, Xue Zhang, Jia Yu, Xingjie GuoPMID: 29756294 DOI: 10.1002/elps.201800138

Abstract

A method consisting of cation-selective exhaustive injection and sweeping (CSEI-sweeping) as online preconcentration followed by a cyclodextrin modified electrokinetic chromatography (CDEKC) enantioseparation has been developed for the simultaneous determination of two brompheniramine enantiomers in rat plasma. In this method, analytes were electrokinetically injected at a voltage of 8 kV for 80 s in a fused-silica capillary. Prior to the injection, the capillary was rinsed with 50 mM phosphate buffer of pH 3.5, followed by a plug of a higher conductivity buffer (150 mM phosphate pH 3.5, 20 psi, 6 min) and a plug of water (0.5 psi, 5 s). Separation was carried out applying -20 kV in 50 mM phosphate buffer, pH 3.5, containing 10% v/v ACN and 30 mg/mL sulfated-β-cyclodextrin (S-β-CD). Analytical signals were monitored at 210 nm. The detection sensitivity of brompheniramine enantiomers was enhanced by about 2400-fold compared to the normal injection mode (hydrodynamic injection for 3 s at 0.5 psi, with a BGE of 50 mM phosphate buffer containing 20 mg/mL S-β-CD at pH 3.5), and LLOQ of two enantiomers were both 0.0100 μg/mL. In addition, this method had fairly good repeatability and showed promising capabilities in the application of stereoselective pharmacokinetic investigations for brompheniramine enantiomers in rat.Subcutaneous brompheniramine for cutaneous analgesia in rats

Chong-Chi Chiu, Jen-Yin Chen, Yu-Wen Chen, Jhi-Joung Wang, Ching-Hsia HungPMID: 31319069 DOI: 10.1016/j.ejphar.2019.172544

Abstract

Brompheniramine as an antihistamine blocked sodium channels, and local anesthetics by blocking sodium channels produced the local anesthetic effects. The authors aimed to assess local anesthetic quality and duration of brompheniramine when compared to the local anesthetic mepivacaine. After rats were shaved and injected subcutaneously on the dorsal skin, the panniculus reflex, induced via applying a noxious pinprick to the skin (injected area), was scored. The dose-response curve and nociceptive block duration of brompheniramine were constructed and compared with mepivacaine. The cutaneous analgesic effects in both brompheniramine and mepivacaine groups were concentration-dependent. On the basis of the amount required to produce a 50% block effect (ED, 50% effective dose), the drug's potency was brompheniramine (0.89 [0.82-0.96] μmol) better than mepivacaine (2.45 [2.17-2.76] μmol) (P < 0.01). Full recovery time of brompheniramine was more prolonged than mepivacaine's (P < 0.01) on infiltrative cutaneous analgesia when comparing ED

s, ED

s and ED

s. Our preclinical data demonstrated that subcutaneous brompheniramine induces dose-relatedly analgesic effects, and brompheniramine induces prolonged analgesic duration when compared with mepivacaine. Brompheniramine also provokes better cutaneous analgesia than mepivacaine.

Brompheniramine and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years

Sudam Pathirana, Shyamalie Jayawardena, Suzanne Meeves, Gary A ThompsonPMID: 29136286 DOI: 10.1002/jcph.1037

Abstract

Two pediatric studies characterized brompheniramine and chlorpheniramine pharmacokinetics in a total of 72 subjects, aged 2 to 17 years. A single age-/weight-based oral dose, ranging from 1 to 4 mg, was administered with 2 to 6 oz of water at least 2 hours after a light breakfast. Plasma samples were obtained before and for 72 hours after dosing and analyzed using high-pressure liquid chromatography-tandem mass spectrometry. Pharmacokinetic parameters were estimated using noncompartmental methods; relationships with age were assessed using linear regression. Results indicated that for brompheniramine and chlorpheniramine, Cwas similar across age groups, although it tended to occur earlier in the youngest group. AUC was ∼15% to 30% higher in the oldest age group. As expected, CL

and V

/F increased with age; however, following allometric scaling, no age-related differences existed. Because the increase with age for both parameters was similar, no age-related differences in t

existed (∼15 hours). Overall, the single doses were well tolerated. Sedation was the most common reported AE and appeared to be more prevalent in the 2- to 5-year-old group. Overall, these results indicate that an age/weight dosing nomogram using a 4-fold range of doses achieves similar C

and AUC.

Hydroxypropyl β-cyclodextrin nanohybrid monoliths for use in capillary electrochromatography with UV detection: application to the enantiomeric separation of adrenergic drugs, anticholinergic drugs, antidepressants, azoles, and antihistamine

Li Zhou, Liangzhao Cai, Jia Lun, Min Zhao, Xingjie GuoPMID: 32518977 DOI: 10.1007/s00604-020-04317-4

Abstract

Two kinds of hydroxypropyl β-cyclodextrin nanohybrid monoliths were synthesized and applied in capillary electrochromatography with UV detection. One column was fabricated by concurrently using glycidyl methacrylate-bonded hydroxypropyl β-cyclodextrin (GMA-HP-β-CD), sodium 3-mercaptopropanesulphonate, and alkoxysilanes in the "one-pot" process. The other was prepared by free radical polymerization of GMA-HP-β-CD, vinylmethylcyclosiloxane, ethylene dimethacrylate, and 2-acrylamido-2-methyl propane sulfonic acid. Compared to the former hybrid monolith, the latter one displayed improved enantiomeric separation. For ten adrenergic drugs, six anticholinergic drugs, two antidepressants, six azoles, and one antihistamine enantiomeric separation was obtained on the monolith synthesized by free radical polymerization. Twelve out of twenty-five drugs were baseline-separated. Especially, anisodamine with two chiral centers was successfully separated with resolution values of 3.06, 2.11, and 2.17. The nanohybrid monoliths were characterized by optical microscopy, scanning electron microscopy, FT-IR, nitrogen adsorption analysis, and thermogravimetric analysis. Relative standard deviation values less than 5% were obtained through run-to-run, day-to-day, and column-to-column investigations (n = 3). Graphical abstract Schematic representation of two kinds of hydroxypropyl β-cyclodextrin nanohybrid monoliths based on "one-pot" approach (route I) and free radical polymerization approach (route II), respectively.ATR-FTIR spectroscopy and μ-EDXRF spectrometry monitoring of enamel erosion caused by medicaments used in the treatment of respiratory diseases

Raimundo Nonato Silva Gomes, Tanmoy T Bhattacharjee, Luis Felipe C S Carvalho, Luís Eduardo Silva SoaresPMID: 29134721 DOI: 10.1002/jemt.22970

Abstract

Medicaments essential for alleviation of diseases may sometime adversely affect dental health by eroding the enamel, owing to their acidic nature. It is therefore highly desirable to be able to detect these effects quickly and reliably. In this study, we evaluated the erosive capacity of four most commonly prescribed respiratory disease syrup medicaments on enamel using micro-energy-dispersive X-ray fluorescence spectrometry (µ-EDXRF) and attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR). Fifty-five enamel fragments obtained from 30 bovine teeth were treated with artificial saliva (S), acebrofilin hydrochloride (AC), ambroxol hydrochloride (AM), bromhexine hydrochloride (BR), and salbutamol sulfate (SS); by immersing in 3 mL of respective solutions for 1 min, three times a day at intervals of 1 hr, for 5 days. µ-EDXRF analysis of enamel surface did not reveal significant erosion caused by the medications. However, ATR-FTIR showed a detectable shift in the phosphate (PO) antisymmetric stretching mode (ν

) at ∼985 cm

for AM, BR, and SS, indicating erosion. Multivariate statistical analysis showed that AC, AM, SS, and BR could be classified with 70%, 80%, 100%, and 100% efficiency from S (control), further highlighting the ability of ATR-FTIR to identify degree of erosion. This suggests ATR-FTIR may be used to rapidly and nondestructively investigate erosive effects of medicaments.

Brompheniramine as a novel probe for indirect UV detection and its application for the capillary electrophoresis of adamantane drugs

Pornpan Prapatpong, Brompoj Prutthiwanasan, Nantana Nuchtavorn, Sawanya Buranaphalin, Leena SuntornsukPMID: 28087893 DOI: 10.1002/jssc.201601162

Abstract

Brompheniramine, an antihistamine drug, was employed as a novel UV probe for capillary electrophoresis with indirect UV detection of adamantane drugs (memantine, amantadine, and rimantadine). The probe possesses high molar absorptivity of 24 × 10L/mol cm at 6 mM, which enables the measurement of these nonchromophore analytes without derivatization. The simple background electrolyte (10 mM sodium dihydrogen phosphate (pH 5.0) containing 5 mM brompheniramine and 6 mM β-cyclodextrin) provided the separation of the analytes in a short time (7.5 min). Under these conditions, brompheniramine had similar mobility to that of the analyte ions resulting in symmetric peaks with minimal electrodispersion. The analytes displace the probe at a one-to-one ratio with transfer values close to unity. β-Cyclodextrin played a role in the resolution of the structurally similar adamantane derivatives. Method validation showed good linearity (r

> 0.98), precision (%RSD ≤ 3.30), and accuracy (recoveries ranging from 98 to 109%). The proposed method was successfully applied to determine the adamantane content in pharmaceutical products.

Reduction of interferences in the analysis of Children's Dimetapp using ultraviolet spectroscopy data and target factor analysis

Huggins Z Msimanga, Truong Thach Ho Lam, Nathaniel Latinwo, Mihyang Kristy Song, Newsha TavakoliPMID: 29128750 DOI: 10.1016/j.saa.2017.11.012

Abstract

A calibration matrix has been developed and successfully applied to quantify actives in Children's Dimetapp®, a cough mixture whose active components suffer from heavy spectral interference. High-performance liquid chromatography/photodiode array instrument was used to identify the actives and any other UV-detectable excipients that might contribute to interferences. The instrument was also used to obtain reference data on the actives, instead of relying on the manufacturer's claims. Principal component analysis was used during the developmental stages of the calibration matrix to highlight any mismatch between the calibration and sample spectra, making certain that "apples" were not compared with "oranges". The prediction model was finally calculated using target factor analysis and partial least squares regression. In addition to the actives in Children's Dimetapp® (brompheniramine maleate, phenylephrine hydrogen chloride, and dextromethorphan hydrogen bromide), sodium benzoate was identified as the major and FD&C Blue #1, FD&C Red #40, and methyl anthranilate as minor spectral interferences. Model predictions were compared before and after the interferences were included into the calibration matrix. Before including interferences, the following results were obtained: brompheniramine maleate=481.3mgL±134% RE; phenylephrine hydrogen chloride=1041mgL

±107% RE; dextromethorphan hydrogen bromide=1571mgL

±107% RE, where % RE=percent relative error based on the reference HPLC data. After including interferences, the results were as follows: brompheniramine maleate=196.3mgL

±4.4% RE; phenylephrine hydrogen chloride=501.3mgL

±0.10% RE; dextromethorphan hydrogen bromide=998.7mgL

±1.6% RE as detailed in Table 6.

Chiral separation of brompheniramine enantiomers by recycling high-speed countercurrent chromatography using carboxymethyl-β-cyclodextrin as a chiral selector

Panliang Zhang, Xiaojuan Xie, Kewen Tang, Weifeng XuPMID: 27080368 DOI: 10.1002/jssc.201501240